molecular formula C8H12ClNS B13458246 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B13458246
M. Wt: 189.71 g/mol
InChI Key: GRAVOSVWYDBDCF-UHFFFAOYSA-N
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Description

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, a mixture of diastereomers, is a compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with a Grignard reagent, followed by cyclopropanation and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c1-6-5-8(6,9)7-3-2-4-10-7;/h2-4,6H,5,9H2,1H3;1H

InChI Key

GRAVOSVWYDBDCF-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=CS2)N.Cl

Origin of Product

United States

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